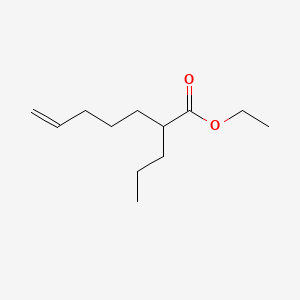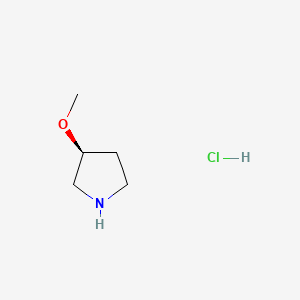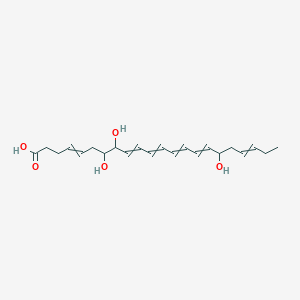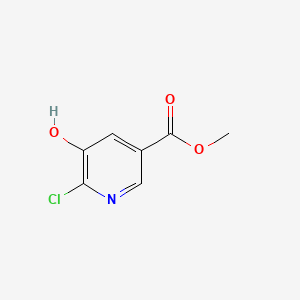![molecular formula C12H13F2NO B579950 4-[(2,6-二氟苯基)羰基]哌啶 CAS No. 1388072-44-3](/img/structure/B579950.png)
4-[(2,6-二氟苯基)羰基]哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The “2,6-Difluorophenyl” part refers to a phenyl (benzene) ring with fluorine atoms at the 2nd and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the difluorophenyl group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the difluorophenyl group, a benzene ring with two fluorine substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As an organic compound, “(2,6-Difluorophenyl)-piperidin-4-ylmethanone” would be expected to undergo various types of chemical reactions characteristic of its functional groups. For example, the carbonyl group (C=O) in the methanone part of the molecule could be involved in reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物在药物化学中至关重要,因为它们存在于各种药物中。所讨论的化合物可以作为合成生物活性哌啶衍生物的关键中间体。 这些衍生物已被探索用于治疗从癌症到神经退行性疾病的各种疾病 .
止痛和抗炎药的开发
最近的研究突出了哌啶衍生物作为止痛药和抗炎药的用途。 (2,6-二氟苯基)-哌啶-4-基甲酮的结构基序可用于合成具有比标准药物(如消炎痛)更高的止痛效果的化合物 .
抗癌研究
哌啶结构正在被研究用于其抗癌特性。 所讨论的化合物可用于创建靶向癌症细胞增殖和存活中特定途径的新分子 .
光活性材料合成
该化合物的结构适合于创建光活性材料。这些材料在先进传感器、药物递送、数据存储和分子开关中具有应用。 在光照射下发生结构重组的能力使其成为开发下一代光响应智能材料的宝贵材料 .
药物化学中的杂环化
该化合物可在RhIII催化的邻位C(sp2)-H杂环化中充当导向基团,该方法用于合成杂环药物分子。 该过程对于创建具有高反应性和良好官能团耐受性的化合物具有重要意义,这在药物化学中至关重要 .
非平面卟啉的创建
具有非平面扭曲的卟啉表现出独特的物理化学性质,并在包括光动力治疗在内的各种应用中具有应用。 该化合物可用于引入β-取代基,从而诱导这种非平面扭曲,从而改变卟啉的性质以用于特定应用 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This interaction results in changes to the cell cycle, affecting the progression of cells through the cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell division and potentially induce apoptosis in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the potential arrest of cell division and induction of apoptosis in cancer cells . This could potentially lead to a decrease in the proliferation of cancer cells.
生化分析
Biochemical Properties
4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 4-[(2,6-Difluorophenyl)carbonyl]piperidine and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been found to bind to high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A), influencing cellular signaling pathways .
Cellular Effects
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) signaling . By inhibiting PDE7A, 4-[(2,6-Difluorophenyl)carbonyl]piperidine increases intracellular cAMP levels, leading to enhanced PKA activity. This, in turn, affects gene expression and cellular metabolism, promoting changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-[(2,6-Difluorophenyl)carbonyl]piperidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, the binding of 4-[(2,6-Difluorophenyl)carbonyl]piperidine to PDE7A inhibits the enzyme’s activity, leading to increased cAMP levels and subsequent activation of PKA signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to 4-[(2,6-Difluorophenyl)carbonyl]piperidine can lead to sustained inhibition of CDK2 activity and persistent alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of 4-[(2,6-Difluorophenyl)carbonyl]piperidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity, leading to reduced cell proliferation . At higher doses, toxic effects such as somnolence, dizziness, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 4-[(2,6-Difluorophenyl)carbonyl]piperidine.
Metabolic Pathways
4-[(2,6-Difluorophenyl)carbonyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
Within cells and tissues, 4-[(2,6-Difluorophenyl)carbonyl]piperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic anion transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, binding to plasma proteins such as albumin influences the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of 4-[(2,6-Difluorophenyl)carbonyl]piperidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
属性
IUPAC Name |
(2,6-difluorophenyl)-piperidin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMEIJLLJRHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)







![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
